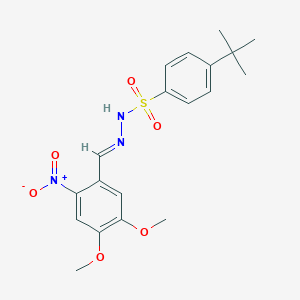
1-(3-chlorophenyl)-4-(5-nitro-2-furoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-4-(5-nitro-2-furoyl)piperazine, also known as CNFPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. CNFPP is a piperazine derivative that has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of 1-(3-chlorophenyl)-4-(5-nitro-2-furoyl)piperazine is not fully understood. However, it has been suggested that 1-(3-chlorophenyl)-4-(5-nitro-2-furoyl)piperazine may act by inhibiting the activity of enzymes involved in cell growth and division. 1-(3-chlorophenyl)-4-(5-nitro-2-furoyl)piperazine may also disrupt the cell membrane, leading to cell death.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-4-(5-nitro-2-furoyl)piperazine has been shown to have both biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cell growth and division, leading to cell cycle arrest and apoptosis. 1-(3-chlorophenyl)-4-(5-nitro-2-furoyl)piperazine has also been shown to disrupt the bacterial membrane, leading to cell death. In addition, 1-(3-chlorophenyl)-4-(5-nitro-2-furoyl)piperazine has been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-chlorophenyl)-4-(5-nitro-2-furoyl)piperazine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have potent anticancer and antibacterial properties. However, 1-(3-chlorophenyl)-4-(5-nitro-2-furoyl)piperazine has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for the study of 1-(3-chlorophenyl)-4-(5-nitro-2-furoyl)piperazine. Further research is needed to fully understand the mechanism of action of 1-(3-chlorophenyl)-4-(5-nitro-2-furoyl)piperazine. In addition, the potential applications of 1-(3-chlorophenyl)-4-(5-nitro-2-furoyl)piperazine in the treatment of cancer, bacterial infections, and inflammation need to be further explored. The synthesis of 1-(3-chlorophenyl)-4-(5-nitro-2-furoyl)piperazine derivatives with improved properties and reduced toxicity is also an area of future research. Finally, the development of new methods for the synthesis of 1-(3-chlorophenyl)-4-(5-nitro-2-furoyl)piperazine and its derivatives is an area of ongoing research.
Métodos De Síntesis
1-(3-chlorophenyl)-4-(5-nitro-2-furoyl)piperazine can be synthesized through several methods, including the reaction of 3-chloroaniline with 5-nitro-2-furoic acid, followed by the cyclization of the resulting intermediate with piperazine. Another method involves the reaction of 3-chloroaniline with 5-nitro-2-furoyl chloride, followed by the cyclization with piperazine. The synthesis of 1-(3-chlorophenyl)-4-(5-nitro-2-furoyl)piperazine requires careful handling of the reagents and purification of the resulting compound.
Aplicaciones Científicas De Investigación
1-(3-chlorophenyl)-4-(5-nitro-2-furoyl)piperazine has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to have anticancer, antitumor, and antibacterial properties. 1-(3-chlorophenyl)-4-(5-nitro-2-furoyl)piperazine has been studied for its ability to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the growth of bacteria by disrupting the bacterial membrane and inhibiting cell division.
Propiedades
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4/c16-11-2-1-3-12(10-11)17-6-8-18(9-7-17)15(20)13-4-5-14(23-13)19(21)22/h1-5,10H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHGUQMIITYUCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[(4-methoxy-4-phenyl-1-piperidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5513032.png)
![1'-benzylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5513037.png)
![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-phenyl-1-propanone](/img/structure/B5513040.png)
![5-(4-methoxyphenyl)-1,3-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5513046.png)
![2-(1-adamantyl)-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]acetamide](/img/structure/B5513065.png)



![5-ethyl-4-{[4-(mesitylmethoxy)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5513088.png)

![ethyl 4-[(6-methyl-4-quinazolinyl)amino]benzoate](/img/structure/B5513094.png)

![2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5513104.png)
![5-[(2,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5513110.png)